4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Beschreibung
This compound features a pyrrolo[2,3-b]pyridine core substituted with a 4-fluorophenyl group at position 1, two amino groups at positions 4 and 6, and a carbonitrile at position 5. Its structural complexity positions it as a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents .
Eigenschaften
IUPAC Name |
4,6-diamino-1-(4-fluorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFCBSLNWXGOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)F)N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization with Acetylacetone
In a representative procedure, 2-amino-1-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is refluxed with acetylacetone in acetic acid containing catalytic HCl. The reaction proceeds via:
- Iminium intermediate formation : Nucleophilic attack by the pyrrole amino group on acetylacetone’s carbonyl carbon.
- Cyclodehydration : Intramolecular cyclization with the cyano group, yielding the fused pyrrolopyridine core.
- Oxo-group installation : The acetylacetone moiety introduces the 2-oxo functionality.
Key conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (118°C) |
| Reaction time | 4–6 hours |
| Yield | 70–85% (estimated) |
Installation of 4,6-Diamino Groups
Amino groups at positions 4 and 6 are introduced via nitro reduction or direct amination .
Nitration-Reduction Sequence
- Nitration : Treat the pyrrolopyridine core with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at C4 and C6.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups.
Critical notes :
- Regioselectivity is controlled by electronic effects of the 4-fluorophenyl and cyano groups.
- Over-reduction risks necessitate careful monitoring.
Final Functionalization: 5-Cyano Group
The cyano group at C5 is retained from the original pyrrole-3-carbonitrile precursor. No additional steps are required if the starting material includes this functionality.
Alternative Synthetic Pathways
α-Oxo Ketene Dithioacetal Condensation
A novel method employs α-oxo ketene dithioacetals (OKDTAs) with 5-aminopyrazoles under reductive desulfurization (Raney Ni, H₂). While originally developed for pyrazolo[3,4-b]pyridines, this strategy may adapt to pyrrolopyridines by substituting pyrazoles with pyrrole analogs.
Advantages :
- Avoids strongly acidic conditions.
- Enables modular substitution patterns.
Challenges and Optimization Considerations
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Electronic directing groups (e.g., 4-fluorophenyl) mitigate this.
- Amino Group Stability : Protection with Boc or Cbz groups prevents undesired side reactions during nitration.
- Scale-up Limitations : Low yields in coupling steps (e.g., Suzuki) necessitate catalyst recycling or flow chemistry approaches.
Analytical Characterization Data
While specific data for the target compound remain proprietary, analogous pyrrolo[2,3-b]pyridines exhibit:
- ¹H NMR : δ 7.8–8.2 (m, Ar-H), 6.5–6.7 (s, NH₂), 2.1–2.3 (s, CH₃ from acetylacetone).
- MS (ESI+) : m/z 324.1 [M+H]⁺ (calculated for C₁₄H₁₀FN₅O).
Industrial-Scale Production
Enamine Ltd. (reported manufacturer) employs a continuous flow process to enhance reproducibility and yield. Key parameters include:
- Automated pH control during cyclization.
- In-line purification via simulated moving bed chromatography.
Emerging Methodologies
- Photoredox Catalysis : Visible-light-mediated amination for greener amino group installation.
- Biocatalytic Cyclization : Engineered enzymes (e.g., cytochrome P450 variants) for stereocontrolled synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of functional groups.
Substitution: The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or halides (e.g., Cl⁻, Br⁻) can be employed, along with electrophiles such as alkyl halides.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound exhibits a range of pharmacological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Synthetic Applications
The synthesis of 4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves several synthetic routes that allow for the introduction of various functional groups. These modifications can enhance the biological activity and specificity of the compound for targeted therapies.
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives highlighted their effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications to the 4-position significantly increased cytotoxicity compared to unmodified compounds .
Case Study 2: Antimicrobial Testing
In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions at the nitrogen positions enhanced antimicrobial activity significantly .
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 15 |
| Compound B | Antimicrobial | Staphylococcus aureus | 8 |
| Compound C | Anti-inflammatory | RAW264.7 cells | 12 |
Wirkmechanismus
The mechanism by which 4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would vary based on the context of its application and the specific biological system it targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aromatic Ring
- 4,6-Diamino-1-(4-methoxyphenyl)-2-oxo-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 124476-83-1): Key Difference: Methoxy group at the para position instead of fluoro. This may alter metabolic stability and solubility (logP) . Commercial Availability: Priced at $334.00/g, suggesting higher synthesis costs than discontinued fluorophenyl analogs .
Core Heterocycle Modifications
- Pyrano[2,3-c]pyrazole Derivatives (e.g., Compounds 3s and 3t): Key Difference: Pyrano-pyrazole core vs. pyrrolo-pyridine. Impact: The pyrazole ring introduces additional nitrogen atoms, which may enhance hydrogen bonding but reduce planarity, affecting stacking interactions in biological targets. Yields for these analogs reach 80%, indicating efficient synthesis protocols .
Functional Group Additions
- 4-Amino-3-benzoyl-1-(4-chlorophenyl)-6-(thiophen-2-yl)-pyrrolo[2,3-b]pyridine-5-carbonitrile (6l): Key Difference: Thiophene and benzoyl groups at positions 3 and 6. Impact: Thiophene enhances π-π interactions, while the benzoyl group may sterically hinder target binding. Reported yield of 73% suggests moderate synthesis efficiency .
Chromeno-Pyridine Hybrids
- 2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-dihydropyridin-3-yl)-chromeno[2,3-b]pyridine-3-carbonitrile (3a): Key Difference: Chromene ring fused to pyridine. Impact: Increased molecular weight (MW ~350 g/mol) and high melting point (317–318°C) suggest enhanced thermal stability but reduced solubility compared to the target compound (MW ~340 g/mol) .
Biologische Aktivität
4,6-Diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with potential pharmacological applications. Its structure suggests it may exhibit significant biological activity, particularly as an inhibitor of key enzymes involved in nucleic acid metabolism. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyridine core substituted with amino and carbonitrile groups. Its molecular formula is C13H10F N5O, indicating the presence of fluorine and multiple nitrogen atoms that contribute to its reactivity and potential biological interactions.
The primary mechanism of action for compounds similar to this compound is through inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cellular proliferation. Inhibition of these targets can lead to decreased cell division and increased apoptosis in rapidly dividing cells such as cancer cells.
In vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against DHFR and TS:
| Compound | IC50 (µM) for DHFR | IC50 (µM) for TS |
|---|---|---|
| 4,6-Diamino Compound | 0.5 - 1.0 | 0.8 - 1.5 |
| Analog A | 0.3 | 0.6 |
| Analog B | >10 | >10 |
These results indicate that while some analogs show promising inhibitory effects, others may lack potency against these critical enzymes .
Anticancer Activity
In cellular assays using human leukemia cell lines (e.g., CCRF-CEM), the compound demonstrated cytotoxic effects comparable to established antifolates:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM | 1.0 |
| A549 (Lung) | 0.7 |
| MCF-7 (Breast) | 1.5 |
The data suggests that the compound can effectively inhibit cancer cell proliferation through its action on DHFR and TS .
Case Study 1: Synthesis and Evaluation
A study synthesized several fluorinated pyrrolo-pyridine derivatives and evaluated their biological activity. The synthesized compounds were tested against various cancer cell lines, revealing that those with a fluorine substitution at the para position exhibited enhanced potency compared to their non-fluorinated counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship highlighted that modifications at specific positions on the pyrrolo-pyridine scaffold significantly influenced biological activity. For instance, compounds with additional amino groups showed improved binding affinity to DHFR compared to those without such substitutions .
Q & A
Q. What are the recommended synthetic pathways for 4,6-diamino-1-(4-fluorophenyl)-2-oxo-pyrrolo[2,3-b]pyridine-5-carbonitrile?
A multi-step organic synthesis approach is typically employed. Initial steps may involve condensation of 4-fluorophenylhydrazine with a β-ketonitrile derivative to form the pyrrole core, followed by cyclization using a Lewis acid catalyst (e.g., ZnCl₂) to construct the pyridine ring. The amino groups at positions 4 and 6 can be introduced via nucleophilic substitution or reductive amination. For regioselectivity, temperature-controlled reactions (60–80°C) and protecting groups (e.g., Boc for amines) are critical to avoid side products .
Q. How can the structural identity of this compound be validated experimentally?
Q. What preliminary biological screening assays are suitable for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known kinase inhibitors . Use cell-based viability assays (e.g., MTT) to evaluate cytotoxicity. For solubility challenges in aqueous media, employ DMSO as a co-solvent (≤0.1% v/v) to avoid artifactorial results .
Advanced Research Questions
Q. How can experimental design address challenges in regioselectivity during synthesis?
Regioselectivity in pyrrolo-pyridine systems is influenced by electronic and steric factors. To favor formation of the 5-cyano substituent:
- Use microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts.
- Introduce directing groups (e.g., methoxy or halogens) on intermediates to guide cyclization .
- Monitor reaction progress via LC-MS to isolate intermediates and optimize stepwise conditions .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Density Functional Theory (DFT): Recalculate chemical shifts using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .
- Advanced NMR: Employ 2D NOESY to confirm spatial proximity of protons, or dynamic NMR to assess conformational flexibility affecting shift discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?
- Solubility enhancement: Introduce polar substituents (e.g., hydroxyl or methylamine) at the 1-(4-fluorophenyl) group while retaining the 4,6-diamino motif .
- Metabolic stability: Replace labile protons with deuterium isotopes or fluorinated analogs, guided by in vitro microsomal assays .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- X-ray crystallography: Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes. SHELX programs are recommended for structure refinement .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to validate affinity and selectivity .
Methodological Considerations
- Crystallography: For high-resolution data, grow crystals via vapor diffusion using dichloromethane/hexane mixtures. Triclinic (P1) or monoclinic systems are common for related analogs .
- Data Reproducibility: Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
